molecular formula C17H17ClO2 B6356736 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1181627-15-5

4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%

Cat. No. B6356736
CAS RN: 1181627-15-5
M. Wt: 288.8 g/mol
InChI Key: ZYKAMFZVPCFKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% (4-CBTB) is a synthetic organic compound that is widely used in scientific research applications. It is a crystalline solid with a melting point of 130-132°C. 4-CBTB is a member of the class of compounds known as phenyl benzoic acids, which are characterized by a benzene ring attached to a carboxylic acid group. 4-CBTB is a versatile compound that is used in a variety of scientific research applications, such as synthesis, biochemical and physiological studies, and as a reagent in organic chemistry.

Scientific Research Applications

4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic chemistry to synthesize other compounds, such as 4-chloro-3-(4-t-butylphenyl)benzamide and 4-chloro-3-(4-t-butylphenyl)benzoyl chloride. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is also used in biochemical and physiological studies, as it has been shown to modulate the activity of certain enzymes and receptors. Additionally, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been used as a model compound for the study of the structure-activity relationship of compounds.

Mechanism of Action

4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% inhibits COX-2 by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is also believed to act as an agonist of the 5-HT2A receptor by binding to the receptor and activating it.
Biochemical and Physiological Effects
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% can inhibit the activity of certain enzymes, such as COX-2, and can activate certain receptors, such as the 5-HT2A receptor. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has also been shown to have anti-inflammatory, antioxidant, and antinociceptive properties in animal models. In addition, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been shown to have cytotoxic effects in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable, crystalline solid that is easy to handle and store. Additionally, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is relatively inexpensive and can be synthesized from readily available starting materials. However, there are also some limitations to using 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments. For example, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is a relatively weak inhibitor of COX-2, and its effects on other enzymes and receptors are not well understood.

Future Directions

There are many potential future directions for research involving 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%. One potential direction is to further investigate the effects of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% on other enzymes and receptors. Additionally, further research could be conducted to investigate the effects of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% on other biological systems, such as the cardiovascular, immune, and nervous systems. Finally, it would be interesting to explore the potential therapeutic applications of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, such as its use as an anti-inflammatory or antioxidant agent.

Synthesis Methods

4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-bromo-3-(4-t-butylphenyl)benzoic acid and potassium chloride. The reaction is conducted in an aqueous medium at a temperature of 80-90°C for about 1 hour. The reaction yields a mixture of 4-bromo-3-(4-t-butylphenyl)benzoic acid and 4-chloro-3-(4-t-butylphenyl)benzoic acid. The mixture is then purified by recrystallization to obtain a pure sample of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)14-10-12(16(19)20)6-9-15(14)18/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAMFZVPCFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653549
Record name 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-T-butylphenyl)benzoic acid

CAS RN

1181627-15-5
Record name 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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